5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a methyl group at position 5, linked via a carboxamide bond to a piperidine ring. The piperidine moiety is further substituted at position 1 with a 1,2,5-thiadiazol-3-yl group.
Properties
IUPAC Name |
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-6-10(15-19-8)12(18)14-9-2-4-17(5-3-9)11-7-13-20-16-11/h6-7,9H,2-5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOTEGBUGHJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring is often introduced through cyclization reactions involving appropriate precursors. The oxazole ring can be formed via cyclization reactions involving nitriles and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain diseases . The piperidine and oxazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Structure : Shares the 5-methyl-1,2-oxazole-3-carboxamide and piperidine backbone but substitutes the thiadiazole with a 4-fluorobenzoyl group.
- Lacks the thiadiazole’s hydrogen-bonding capacity, which may reduce affinity for polar binding pockets .
N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
- Structure : Features a cyclopropyl-substituted oxazole and a chloroacetyl group on the piperidine.
- Key Differences: The chloroacetyl group is electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine), unlike the non-covalent interactions favored by thiadiazole. Cyclopropyl’s steric bulk may hinder access to hydrophobic pockets compared to the methyl group in the target compound .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structure : Replaces the thiadiazole with a thiazole ring and modifies the oxazole substitution pattern.
- Substitution at oxazole position 4 (vs.
DMPI and CDFII (Piperidinyl Indole Derivatives)
- Structure : Piperidine-linked indoles with aromatic substituents (e.g., 2,3-dimethylphenyl).
- Key Differences :
Structural and Functional Analysis Table
Biological Activity
5-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The presence of a thiadiazole ring, piperidine moiety, and oxazole group suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiadiazole | A five-membered heterocyclic compound containing nitrogen and sulfur, known for diverse biological activities. |
| Piperidine | A six-membered ring containing nitrogen, often found in pharmaceuticals for its pharmacological properties. |
| Oxazole | A five-membered ring containing oxygen and nitrogen, associated with antimicrobial and anticancer activities. |
| Carboxamide Group | Enhances solubility and bioavailability, critical for drug design. |
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives containing thiadiazole and oxazole rings exhibit potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example, a related compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells through mechanisms involving cell cycle arrest and apoptosis induction .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling pathways.
- Apoptosis Induction : Increasing the Bax/Bcl-2 ratio and activating caspases leading to programmed cell death .
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were evaluated for their anticancer properties, revealing that modifications to the piperidine moiety significantly enhanced cytotoxicity (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL) .
- Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting microbial growth, suggesting potential applications in treating infections .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for related compounds, including good metabolic stability and bioavailability .
Q & A
Q. How can cross-disciplinary approaches enhance applications in material science or pharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
